Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13500595
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3 |
| Standard InChI Key | QMODTURXRHSHCH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 |
Introduction
Synthesis
The synthesis of ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization.
General Synthetic Route
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Formation of Pyrazole Ring:
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React hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.
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Quinoline Substitution:
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Introduce the quinoline group via nucleophilic substitution or coupling reactions using quinoline derivatives.
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Esterification:
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Introduce the ethoxycarbonyl group at position 3 using ethyl chloroformate or similar reagents.
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Final Amination:
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Functionalize the molecule with an amino group at position 5 through nitration followed by reduction or direct amination methods.
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Reaction Conditions
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Solvents: Ethanol, DMF, or DMSO.
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Catalysts: Acidic catalysts (e.g., HCl) or bases (e.g., K2CO3).
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Temperature: Moderate heating (~50–100°C).
Crystallographic Data
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate exhibits a planar geometry around the pyrazole ring due to conjugation with the quinoline system. The crystal packing is stabilized by hydrogen bonding between amino groups and ester oxygen atoms.
Spectroscopic Features
| Technique | Characteristic Peaks/Signals |
|---|---|
| Infrared (IR) | Peaks for NH2 (~3300 cm⁻¹), C=O (~1700 cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) | Signals for aromatic protons (7–9 ppm), ester protons (4–5 ppm) |
| Mass Spectrometry | Molecular ion peak at ~282 m/z |
Applications
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has diverse applications due to its unique structural features:
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Pharmaceuticals:
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Potential as an anticancer agent due to its heterocyclic framework.
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Investigated for antimicrobial and anti-inflammatory properties.
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Materials Science:
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Used in organic semiconductors due to its conjugated system.
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Potential application in dye-sensitized solar cells.
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Synthetic Intermediate:
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Precursor for synthesizing more complex heterocyclic compounds.
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Research Findings
Studies on related compounds suggest promising biological activities:
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Pyrazole derivatives exhibit strong interactions with biological targets like enzymes and receptors due to their hydrogen-bonding capabilities .
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Quinoline-based molecules are known for their anticancer and antimalarial properties .
Further research is needed to explore the full potential of ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate in these domains.
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